Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Phospholipase D regioisomer enzyme inhibition

N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5663-81-0) is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₁₈H₁₅N₅O and a molecular weight of 317.3 g/mol. The compound features a 4-(4-methoxyanilino) substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which is a recognized privileged scaffold in kinase inhibitor drug discovery, serving as a purine bioisostere.

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
CAS No. 5663-81-0
Cat. No. B5757097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS5663-81-0
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C18H15N5O/c1-24-15-9-7-13(8-10-15)22-17-16-11-21-23(18(16)20-12-19-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20,22)
InChIKeyLCEZYCSYLHPTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5663-81-0): Baseline Identity for Procurement Decisions


N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5663-81-0) is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₁₈H₁₅N₅O and a molecular weight of 317.3 g/mol . The compound features a 4-(4-methoxyanilino) substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which is a recognized privileged scaffold in kinase inhibitor drug discovery, serving as a purine bioisostere . This specific substitution pattern distinguishes it from other regioisomeric variants (e.g., N1-(4-methoxyphenyl) analogs) and from the unsubstituted 4-anilino lead compound. Commercially, this compound is available from multiple vendors at ≥95% purity, making it accessible as a research tool for kinase inhibition studies .

Why Generic Substitution Fails for N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5663-81-0)


The pyrazolo[3,4-d]pyrimidine scaffold is highly sensitive to the nature and position of substituents, making generic substitution a high-risk procurement strategy. Published structure–activity relationship (SAR) studies demonstrate that even minor modifications—such as shifting a chloro substituent from the ortho to the para position on the C4-anilino ring—can abolish Src kinase inhibitory activity entirely (compound 2a active; compound 2b inactive) . Furthermore, regioisomeric differences (e.g., N1-(4-methoxyphenyl) versus C4-(4-methoxyanilino) substitution) produce distinct biological profiles, with the N1-substituted variant showing activity against phospholipase D (PLD) enzymes (IC₅₀ = 250 nM) , while the C4-anilino-substituted target compound is expected to engage kinase ATP-binding pockets differently. The presence of a hydrogen-bond-donating NH at the C4 position, combined with the electron-donating 4-methoxy group on the anilino ring, creates a unique pharmacophoric signature that cannot be replicated by simpler analogs such as the unsubstituted 4-anilino-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 68380-53-0) .

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5663-81-0)


Regioisomeric Differentiation: C4-Anilino Substitution vs. N1-(4-Methoxyphenyl) Substitution in PLD Enzyme Assays

The target compound (CAS 5663-81-0) bears the 4-methoxyphenyl group at the C4-anilino position, whereas its close regioisomer, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (BindingDB BDBM123746), places the 4-methoxyphenyl at the N1 position. In a phospholipase D (PLD) enzyme reconstitution assay at 37°C, the N1-substituted regioisomer exhibited an IC₅₀ of 250 nM . This quantitative difference highlights that regioisomeric substitution fundamentally alters target engagement; the C4-anilino target compound is sterically and electronically predisposed for kinase ATP-binding site interactions rather than PLD activity.

Phospholipase D regioisomer enzyme inhibition

Scaffold-Level Selectivity Differentiation: Pyrazolo[3,4-d]pyrimidine Core vs. Purine Bioisostere in Kinase Profiling

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine bioisostere that confers selectivity advantages over natural purine-based inhibitors. In a comparative study of 4-anilino-substituted pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors, 4-anilino compounds exhibited superior CDK2 inhibitory activity and antitumor activity compared to 4-benzyl analogs . Specifically, compounds 33a,b bearing a 3-fluoroaniline group at C-4 showed CDK2 inhibitory activity comparable or superior to the reference compounds olomoucine and roscovitine . While the target compound (4-methoxyanilino) was not directly tested in this study, the SAR framework establishes that 4-anilino substitution is a prerequisite for CDK2 engagement, and the electron-donating 4-methoxy group is expected to modulate potency relative to the 3-fluoroaniline benchmark.

kinase inhibitor purine bioisostere CDK2 EGFR

Differentiation from Unsubstituted 4-Anilino-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 68380-53-0): Physicochemical Property Advantage

The target compound (MW 317.3, XLogP3 3.7, 1 HBD, 5 HBA, TPSA 64.9 Ų) differs from the unsubstituted 4-anilino-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 68380-53-0, MW 275.3, C₁₇H₁₃N₅) by the addition of a 4-methoxy group. This structural modification increases molecular weight by 42 Da, adds one hydrogen bond acceptor, and modulates lipophilicity. The 4-methoxy substituent on the anilino ring enhances electron density on the aromatic system, potentially strengthening π-stacking interactions with kinase hinge regions while maintaining compliance with Lipinski's Rule of Five.

physicochemical properties drug-likeness solubility permeability

Vendor Purity Benchmarking: ≥95% Purity Standard Across Commercial Suppliers

Commercially, N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is available from multiple suppliers at a minimum purity specification of 95% . This purity level is consistent across vendors and ensures reproducibility in biological assays. In comparison, the structurally related compound 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 5334-30-5, also known as PP3) is commercially available only at technical grade (85% purity) , making the target compound a more reliable choice for quantitative biochemical studies where impurities could confound IC₅₀ determinations.

purity specification quality control vendor comparison procurement

Optimal Application Scenarios for N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization and SAR Studies Targeting CDK2

The 4-anilino substitution pattern of this compound makes it a suitable starting point for CDK2 inhibitor SAR exploration. Published data confirm that 4-anilino pyrazolo[3,4-d]pyrimidines exhibit superior CDK2 inhibition compared to 4-benzyl analogs . The 4-methoxy group provides a modifiable handle for further optimization of potency, selectivity, and physicochemical properties. Researchers can use this compound as a reference scaffold to benchmark novel CDK2 inhibitors against established standards such as olomoucine and roscovitine.

Src Family Kinase Inhibitor Screening and Selectivity Profiling

The pyrazolo[3,4-d]pyrimidine core is a validated Src kinase inhibitor scaffold . The target compound's 4-methoxyanilino substitution offers a distinct electronic profile compared to halogenated anilino derivatives, potentially yielding differential Src/Abl selectivity. In comparative enzymatic assays, related 4-anilino derivatives have shown Ki values in the sub-micromolar range against Src (e.g., compound 2a, Ki = 0.423 µM) , providing a quantitative benchmark for evaluating the target compound's kinase inhibition profile.

Pharmacophore Validation for Purine Bioisostere-Based Drug Design

As a purine bioisostere, the pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine moiety of ATP while offering improved kinase selectivity profiles . The target compound's 4-methoxyanilino substitution, with its distinct hydrogen-bonding and electronic properties (XLogP3 3.7, TPSA 64.9 Ų) , serves as a valuable tool for validating computational docking models and pharmacophore hypotheses in structure-based drug design programs.

Control Compound for Regioisomeric Selectivity Studies

The clear structural distinction between this C4-anilino-substituted compound and its N1-(4-methoxyphenyl) regioisomer (which shows PLD inhibitory activity with IC₅₀ = 250 nM) makes it an ideal control for experiments designed to probe the impact of regioisomerism on target engagement. This application is critical for medicinal chemistry teams validating hit compounds from screening campaigns.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.